

Technical Guide: Methyl 3-(methylamino)-4-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 3-(methylamino)-4-nitrobenzoate

Cat. No.: B1369292

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-(methylamino)-4-nitrobenzoate**, a chemical intermediate with significant applications in organic synthesis and drug discovery.

Compound Identification

Chemical Name: **Methyl 3-(methylamino)-4-nitrobenzoate** CAS Number: 251643-13-7[1]

Physicochemical Data

A summary of the key quantitative data for **Methyl 3-(methylamino)-4-nitrobenzoate** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[1]
Molecular Weight	210.19 g/mol	[1]
LogP (estimated)	~2.0	[1]

Chemical Synthesis and Reactions

Methyl 3-(methylamino)-4-nitrobenzoate serves as a valuable intermediate in the synthesis of more complex organic molecules.^[1] Its synthesis typically involves the formation of its precursor, 4-(methylamino)-3-nitrobenzoic acid, followed by esterification. The presence of a nitro group and a methylamino group provides multiple reaction sites for further chemical transformations.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol is adapted from the industrial synthesis of the parent carboxylic acid.^{[2][3]}

Materials:

- 4-Chloro-3-nitrobenzoic acid
- Aqueous methylamine solution (30%)
- Acetic acid
- Water

Procedure:

- In a reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in a 30% aqueous solution of methylamine.
- Heat the mixture to reflux and maintain the reaction until completion, monitoring by a suitable method (e.g., TLC).
- After the reaction is complete, cool the solution.
- Adjust the pH of the solution to approximately 3-5 by the dropwise addition of acetic acid. This will cause the product to precipitate out of the solution.^[3]
- Collect the precipitated 4-(methylamino)-3-nitrobenzoic acid by filtration.
- Wash the solid with water to remove any remaining impurities.

- Dry the product under vacuum.

Protocol 2: Esterification to **Methyl 3-(methylanino)-4-nitrobenzoate**

This is a standard esterification procedure.

Materials:

- 4-(Methylanino)-3-nitrobenzoic acid
- Methanol
- Concentrated sulfuric acid (catalyst)

Procedure:

- Suspend 4-(methylanino)-3-nitrobenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- After cooling, remove the excess methanol under reduced pressure.
- Neutralize the remaining solution with a mild base (e.g., sodium bicarbonate solution).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Methyl 3-(methylanino)-4-nitrobenzoate**.
- Purify the product by recrystallization or column chromatography.

Protocol 3: Reduction of the Nitro Group

The nitro group of **Methyl 3-(methylanino)-4-nitrobenzoate** can be readily reduced to an amino group, a common transformation in the synthesis of pharmaceutical intermediates.^[1]

The following protocol is based on the reduction of a similar compound, ethyl 4-methylamino-3-nitrobenzoate.[4]

Materials:

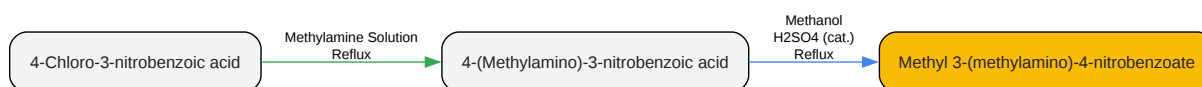
- **Methyl 3-(methylamino)-4-nitrobenzoate**
- Methanol
- Palladium on activated carbon (10% Pd/C)
- Hydrogen gas

Procedure:

- Dissolve **Methyl 3-(methylamino)-4-nitrobenzoate** in methanol in a flask suitable for hydrogenation.
- Add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen).
- Place the flask on a Parr shaker and apply hydrogen pressure (e.g., 60 psi).[4]
- Shake the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.[4]
- Filter the reaction mixture through a bed of celite to remove the palladium catalyst.[4]
- Concentrate the filtrate under vacuum to yield the corresponding amino compound.[4]

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 4-chloro-3-nitrobenzoic acid to **Methyl 3-(methylamino)-4-nitrobenzoate**.



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Caption: Synthesis of **Methyl 3-(methylamino)-4-nitrobenzoate**.

Applications in Drug Development

The structural motifs present in **Methyl 3-(methylamino)-4-nitrobenzoate** make it a compound of interest in drug design. The methylamino group, for instance, enhances the molecule's hydrogen-bonding capacity, which is a valuable attribute for targeting specific enzymes or receptors.[1] While direct biological activity data for this specific ester is limited, its parent acid, 4-(methylamino)-3-nitrobenzoic acid, is a crucial intermediate in the synthesis of Dabigatran, a direct thrombin inhibitor.[3] Furthermore, related nitrobenzoic acid derivatives have shown potential as antifungal agents and inhibitors of cancer cell migration.[5][6] These applications underscore the importance of **Methyl 3-(methylamino)-4-nitrobenzoate** and its derivatives as building blocks in the development of novel therapeutics.

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